3-(Azetidin-3-ylmethyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole
Overview
Description
The compound “3-(Azetidin-3-ylmethyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups including an azetidine ring, a pyridine ring, and an oxadiazole ring . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the azetidine and pyridine rings, followed by the introduction of the oxadiazole ring. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, includes an azetidine ring (a four-membered ring containing one nitrogen atom and three carbon atoms), attached to a pyridine ring (a six-membered ring containing one nitrogen atom and five carbon atoms), and an oxadiazole ring (a five-membered ring containing two nitrogen atoms, two carbon atoms, and one oxygen atom) .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence and position of the functional groups within the molecule. The azetidine ring is known for its reactivity due to ring strain, while the pyridine ring is relatively stable but can participate in electrophilic substitution reactions. The oxadiazole ring can also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of nitrogen and oxygen atoms could result in the formation of hydrogen bonds, influencing its solubility in different solvents .Scientific Research Applications
Antimicrobial Activity
A notable application of compounds related to 3-(Azetidin-3-ylmethyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole is their use in antimicrobial research. These compounds have been synthesized and evaluated for their efficacy against a range of bacterial and fungal strains. For instance, derivatives have shown significant activity against bacteria such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes, as well as fungi like Candida albicans, Aspergillus niger, and Aspergillus clavatus. These findings underscore the potential of 1,2,4-oxadiazole derivatives in developing new antimicrobial agents (Desai & Dodiya, 2014; Dodiya, Shihory, & Desai, 2012).
Antitumor and Anticancer Activity
The structural modification of 1,2,4-oxadiazole derivatives, including those related to this compound, has been explored for potential antitumor and anticancer applications. Research demonstrates that incorporating bioactive moieties into the 1,2,4-oxadiazole structure can enhance antitumor activity, as evidenced by in vitro assays against a panel of cancer cell lines. These studies highlight the versatility of 1,2,4-oxadiazole derivatives in medicinal chemistry for designing compounds with improved antitumor properties (Maftei et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
Compounds with similar structures have been found to exhibit significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
Similar compounds have been found to inhibit the growth of mycobacterium tuberculosis h37ra , suggesting that they may interfere with the biochemical pathways essential for the growth and survival of this bacterium.
Result of Action
Similar compounds have been found to exhibit significant anti-tubercular activity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(azetidin-3-ylmethyl)-5-pyridin-4-yl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-3-12-4-2-9(1)11-14-10(15-16-11)5-8-6-13-7-8/h1-4,8,13H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPSTXZSBVSCGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=NOC(=N2)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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